

An In-depth Technical Guide to Spiroxamine-d4: Structure, Properties, and Application

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Compound of Interest

Compound Name: Spiroxamine-d4

Cat. No.: B13843081

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Introduction

Spiroxamine-d4 is the deuterated analog of spiroxamine, a systemic fungicide belonging to the spiroketalamine class of chemicals. Due to its isotopic labeling, **Spiroxamine-d4** serves as an invaluable internal standard for the quantitative analysis of spiroxamine in various matrices by mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **Spiroxamine-d4**, with a focus on its role in analytical methodologies and the mechanism of action of its non-deuterated counterpart.

Chemical Structure and Properties

Spiroxamine-d4 is structurally identical to spiroxamine, with the exception of four deuterium atoms replacing four hydrogen atoms on the cyclohexane ring of the 1,4-dioxaspiro[4.5]decane moiety. This isotopic substitution results in a higher molecular weight, allowing for its differentiation from the non-labeled spiroxamine in mass spectrometric analysis.

Chemical Structure:

- IUPAC Name: 8-(1,1-dimethylethyl)-N-ethyl-N-propyl-1,4-dioxaspiro[4.5]decane-2-methanamine-6,6,10,10-d4^[1]

- CAS Number: 2469272-82-8[1]
- Molecular Formula: C₁₈H₃₁D₄NO₂[1]
- Molecular Weight: 301.5 g/mol [1]

A summary of the key physicochemical properties of **Spiroxamine-d4** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₈ H ₃₁ D ₄ NO ₂	[1]
Formula Weight	301.5	
CAS Number	2469272-82-8	
Formal Name	8-(1,1-dimethylethyl)-N-ethyl-N-propyl-1,4-dioxaspiro[4.5]decane-2-methanamine-6,6,10,10-d4	
Purity	>99% deuterated forms (d1-d4)	
Formulation	A neat oil	
Solubility	Chloroform: slightly soluble, Methanol: slightly soluble	
SMILES	CCN(CC1COC2(C([2H]) ([2H])CC(C(C)(C)C)CC2([2H]) [2H])O1)CCC	
InChI Key	PUYXTUJWRLOUCW-MKQHWYKPSA-N	

Synthesis of Spiroxamine-d4

While a specific, detailed protocol for the synthesis of **Spiroxamine-d4** is not readily available in the public domain, a plausible synthetic route can be inferred from the known synthesis of

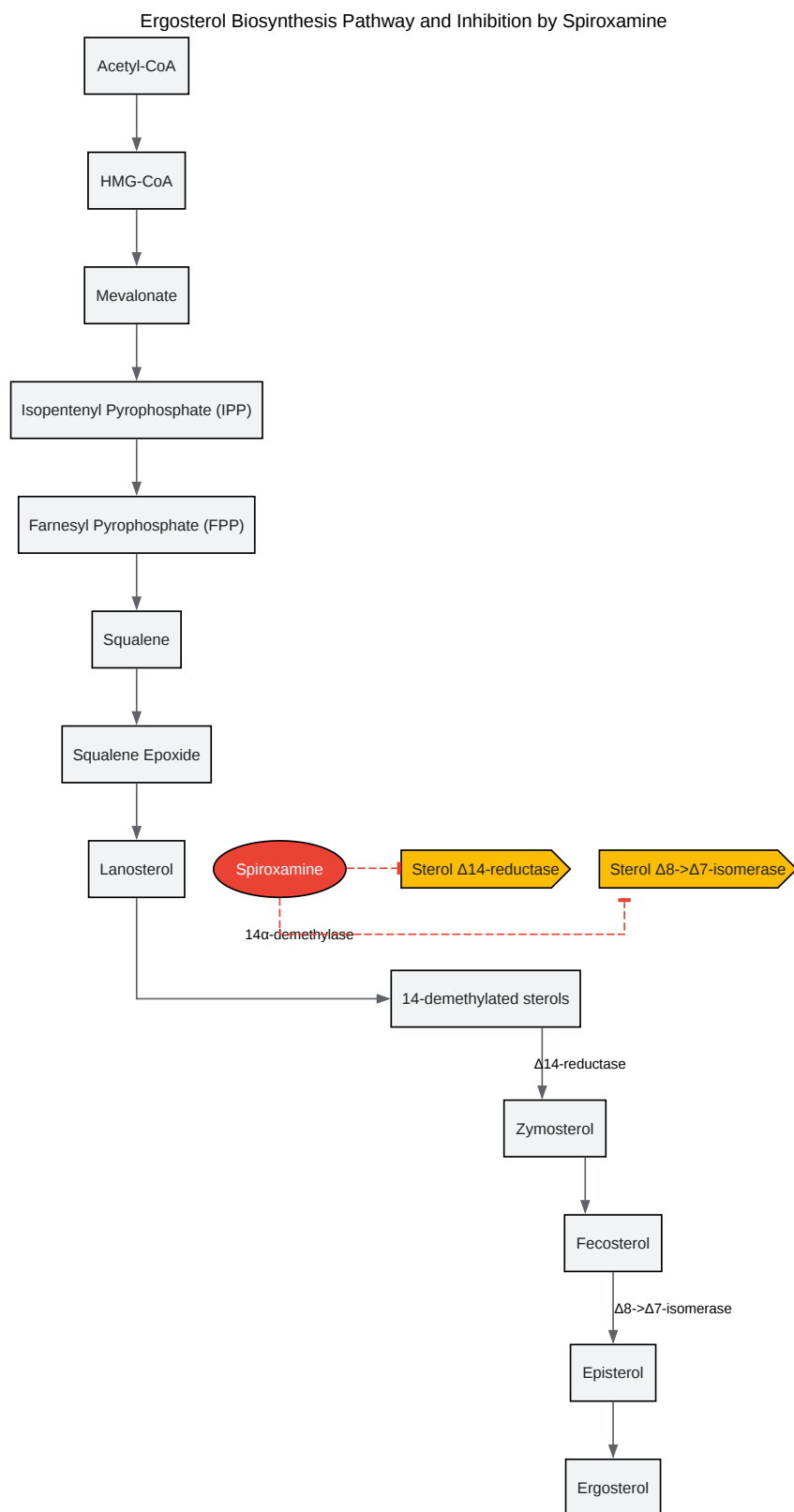
spiroxamine. The key step would involve the introduction of deuterium atoms. A potential strategy would be the deuteration of a suitable precursor, such as 4-tert-butylcyclohexanone, prior to its condensation to form the spiroketal ring.

A generalized two-step synthesis for spiroxamine has been described and could be adapted for its deuterated analog. The first step involves the reaction of a compound (referred to as X) with an alkylamine in the presence of a base to form an intermediate (XI). The second step is the reaction of this intermediate with an alkyl bromide and a base under the influence of a phase transfer catalyst to yield spiroxamine. To produce **Spiroxamine-d4**, a deuterated version of one of the starting materials would be required.

Mechanism of Action of Spiroxamine

Spiroxamine acts as a fungicide by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, it is a sterol biosynthesis inhibitor (SBI) that targets two key enzymes in the ergosterol pathway: sterol Δ^{14} -reductase and $\Delta^8 \rightarrow \Delta^7$ -isomerase. The inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, which disrupts the structure and function of the fungal cell membrane, ultimately leading to cell death.

The following diagram illustrates the ergosterol biosynthesis pathway and the points of inhibition by spiroxamine.



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Ergosterol biosynthesis pathway showing inhibition points of Spiroxamine.

Experimental Protocols

Spiroxamine-d4 is primarily used as an internal standard in analytical methods for the quantification of spiroxamine. Below are generalized experimental protocols for LC-MS/MS and GC-MS analysis.

Quantification of Spiroxamine using Spiroxamine-d4 by LC-MS/MS

This method is suitable for the analysis of spiroxamine in various environmental and biological matrices.

1. Sample Preparation (General Procedure)

- **Extraction:** A known amount of the sample is homogenized and extracted with an appropriate organic solvent (e.g., acetonitrile, methanol). For soil samples, a mixture of methanol, water, and ammonia can be used.
- **Internal Standard Spiking:** A known amount of **Spiroxamine-d4** solution is added to the sample extract.
- **Clean-up (if necessary):** The extract may be subjected to a clean-up step, such as solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), to remove interfering matrix components.
- **Reconstitution:** The cleaned extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

Parameter	Typical Value
LC System	High-Performance Liquid Chromatograph
Column	C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase	A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid
Flow Rate	0.2-0.4 mL/min
Injection Volume	5-20 µL
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Spiroxamine: m/z 298.3 → 144.1 (quantifier), 298.3 → 100.1 (qualifier) Spiroxamine-d4: m/z 302.3 → 144.1

3. Data Analysis

The concentration of spiroxamine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (**Spiroxamine-d4**) against a calibration curve prepared with known concentrations of spiroxamine and a constant concentration of **Spiroxamine-d4**.

Quantification of Spiroxamine using Spiroxamine-d4 by GC-MS

This method is an alternative for the analysis of spiroxamine, particularly in less complex matrices.

1. Sample Preparation (General Procedure)

- Extraction: Similar to the LC-MS/MS procedure, the sample is extracted with a suitable solvent.

- Internal Standard Spiking: A known amount of **Spiroxamine-d4** solution is added to the extract.
- Derivatization (if necessary): Although not always required for spiroxamine, derivatization may be employed to improve its chromatographic behavior and sensitivity.
- Clean-up: A clean-up step may be necessary to remove non-volatile matrix components.
- Reconstitution: The final extract is concentrated and reconstituted in a solvent suitable for GC injection (e.g., hexane, ethyl acetate).

2. GC-MS Instrumentation and Conditions

Parameter	Typical Value
GC System	Gas Chromatograph
Column	Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μ m)
Carrier Gas	Helium
Injection Mode	Splitless
Temperature Program	An optimized temperature gradient from a low initial temperature (e.g., 70°C) to a high final temperature (e.g., 280°C)
Mass Spectrometer	Mass selective detector (MSD) or Ion Trap
Ionization Mode	Electron Ionization (EI)
Monitored Ions	Spiroxamine: m/z 144, 100Spiroxamine-d4: m/z 144, 104

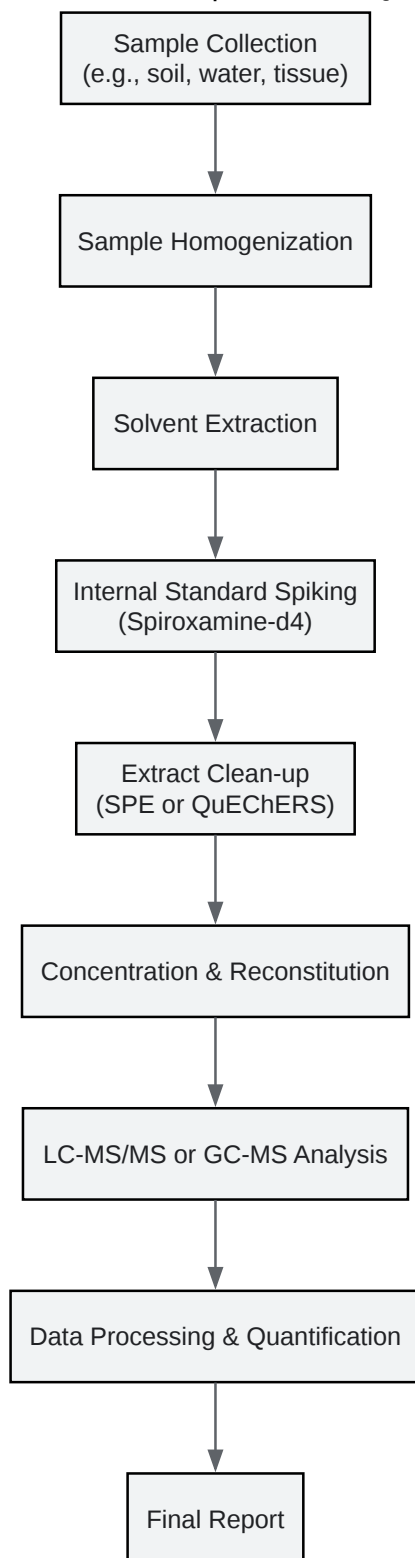
3. Data Analysis

Similar to the LC-MS/MS method, quantification is based on the internal standard method, using the ratio of the peak areas of spiroxamine to **Spiroxamine-d4**.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the quantification of spiroxamine using **Spiroxamine-d4** as an internal standard.

Analytical Workflow for Spiroxamine Quantification



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A generalized workflow for the analysis of Spiroxamine.

Conclusion

Spiroxamine-d4 is an essential tool for the accurate and precise quantification of the fungicide spiroxamine in a variety of samples. Its use as an internal standard in mass spectrometry-based methods helps to correct for matrix effects and variations in sample preparation and instrument response, leading to reliable analytical results. A thorough understanding of its chemical properties, synthesis, and the mechanism of action of its non-deuterated form is crucial for researchers and professionals in the fields of environmental science, food safety, and drug development. The provided experimental outlines serve as a foundation for the development of specific and validated analytical methods tailored to the matrix of interest.

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References

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